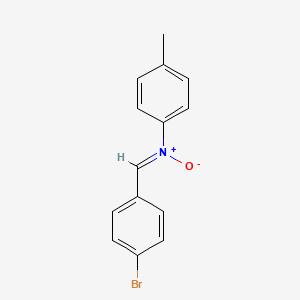

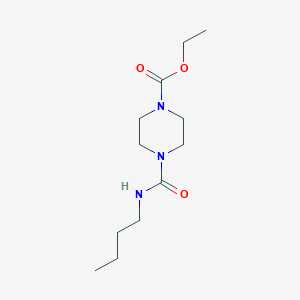

(Z)-N-(4-bromobenzylidene)-4-methylaniline oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Z)-N-(4-bromobenzylidene)-4-methylaniline oxide” is likely an organic compound containing a bromobenzylidene group attached to a methylaniline oxide. The “Z” denotes the configuration of the double bond, indicating that the highest priority groups on either side of the double bond are on the same side .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For instance, 4-bromo-4’-chloro benzylidene aniline was synthesized from 4-Bromobenzaldehyde and benzenesulphonylhydrazine .Molecular Structure Analysis

The molecular structure would likely be determined using techniques such as X-ray crystallography , NMR , and FTIR .Physical And Chemical Properties Analysis

The physical and chemical properties would likely be determined using techniques such as UV-vis spectroscopy, FTIR, and NMR . The compound’s reactivity could be analyzed by looking at the HOMO-LUMO energy gap and other quantum chemical descriptors .科学的研究の応用

Metal Oxide Nanoparticles in Biomedical Applications

Metal oxide nanoparticles, notably zinc oxide, are being extensively researched for their potential in cancer therapy and drug delivery. Their inherent properties allow for selective targeting and destruction of tumor cells, presenting a new frontier in anticancer agents. ZnO nanoparticles, in particular, have shown promise due to their cytotoxic action against cancer cells, mediated through mechanisms such as reactive oxygen species (ROS) generation and improved targeting capabilities. These applications are critical in developing new classes of anticancer therapies that are both effective and selective (Rasmussen et al., 2010).

Environmental and Catalytic Applications

In the environmental sector, zinc oxide nanostructures have demonstrated significant efficacy in photocatalysis, contributing to the degradation of pollutants and offering solutions for cleaner water and air. The photocatalytic activity of ZnO nanostructures, such as rods, wires, and tubes, enables the breakdown of hazardous substances, including industrial dyes and contaminants, under light irradiation. This application is pivotal in addressing pollution and environmental degradation, showcasing the role of metal oxide nanomaterials in advancing sustainable environmental technologies (Udom et al., 2013).

Iron-Based Materials in Water Treatment

Iron-based adsorbents have been highlighted for their effectiveness in removing arsenic from water, addressing a critical public health issue affecting millions worldwide. These adsorbents, derived from materials like zero-valent iron and iron-doped composites, showcase a high affinity for arsenic, making them suitable for producing potable water in arsenic-affected regions. The non-toxic, low-cost nature of these materials, coupled with their accessibility, underscores the potential of iron-based compounds in environmental remediation and water purification efforts (Hao et al., 2018).

作用機序

将来の方向性

特性

IUPAC Name |

1-(4-bromophenyl)-N-(4-methylphenyl)methanimine oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c1-11-2-8-14(9-3-11)16(17)10-12-4-6-13(15)7-5-12/h2-10H,1H3/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNMYUGXPZWALV-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)Br)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/[N+](=C/C2=CC=C(C=C2)Br)/[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2878573.png)

![(2-Chloro-6-fluorophenyl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2878574.png)

![7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2878579.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-propan-2-yloxybenzamide](/img/structure/B2878584.png)

![3-((1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2878585.png)

![4-isobutyl-N-isopropyl-1-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2878594.png)

![N-(2,5-difluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2878595.png)